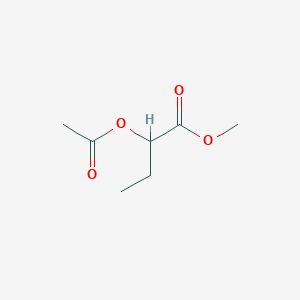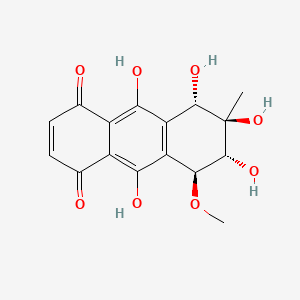
5,6,7,9,10-Pentahydroxy-8-methoxy-6-methyl-5,6,7,8-tetrahydroanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a complex organic compound characterized by its multiple hydroxyl groups and a methoxy group attached to an anthracene-dione core. This compound is notable for its chiral centers, which contribute to its unique stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst use.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The anthracene-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the anthracene-dione core can participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
98670-84-9 |
|---|---|
Molekularformel |
C16H16O8 |
Molekulargewicht |
336.29 g/mol |
IUPAC-Name |
(5S,6R,7R,8S)-6,7,8,9,10-pentahydroxy-5-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(24-2)15(16)22)11(19)7-5(17)3-4-6(18)8(7)12(10)20/h3-4,13-15,19-23H,1-2H3/t13-,14-,15+,16+/m0/s1 |
InChI-Schlüssel |
IGGKQCNPZVWKCO-CAOSSQGBSA-N |
Isomerische SMILES |
C[C@@]1([C@@H]([C@H](C2=C([C@@H]1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Kanonische SMILES |
CC1(C(C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


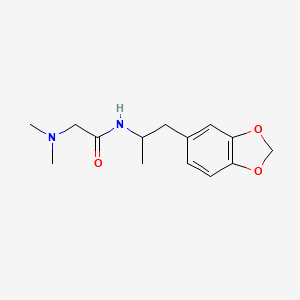
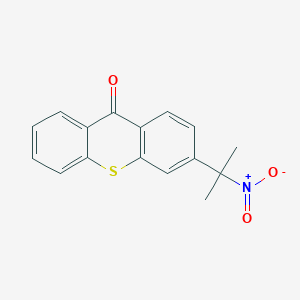

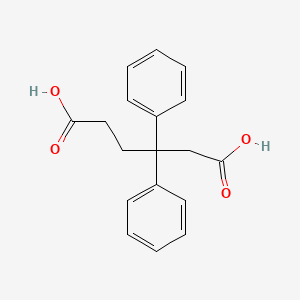
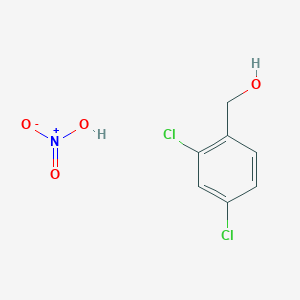
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
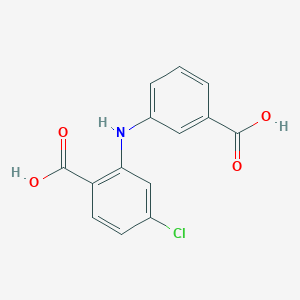
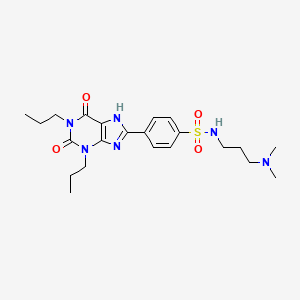

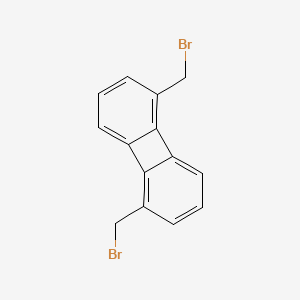
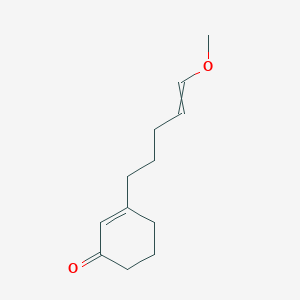
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
